molecular formula C8H6BrN3 B1281835 3-(3-Bromophenyl)-4H-1,2,4-triazole CAS No. 342617-08-7

3-(3-Bromophenyl)-4H-1,2,4-triazole

Cat. No. B1281835
Key on ui cas rn: 342617-08-7
M. Wt: 224.06 g/mol
InChI Key: SSHMLGQRBZYTMM-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

This reaction was carried out as described in Example 40, step b, using 5-(3-bromophenyl)-1-(2-trimethylsilanylethoxymethyl)-1H-[1,2,4]triazole (2.88 g, 8.1 mmol), 2 N HCl (50 ml) and ethanol (50 ml) to yield the title compound (1.62 g, 89%): 1H NMR (360 MHz, DMSO-d6) δ 8.70 (1H, s), 8.16 (1H, s), 8.01 (1H, d, J 7.8 Hz), 7.63 (1H, d, J 7.8 Hz), 7.46 (1H, t, J 7.8 Hz).
Name
5-(3-bromophenyl)-1-(2-trimethylsilanylethoxymethyl)-1H-[1,2,4]triazole
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[N:12](COCC[Si](C)(C)C)[N:11]=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.Cl>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:12][N:11]=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
5-(3-bromophenyl)-1-(2-trimethylsilanylethoxymethyl)-1H-[1,2,4]triazole
Quantity
2.88 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=NC=NN1COCC[Si](C)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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